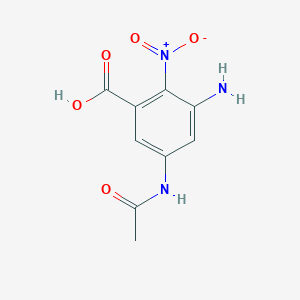

5-(acetylamino)-3-amino-2-nitrobenzoic acid

Descripción general

Descripción

5-(acetylamino)-3-amino-2-nitrobenzoic acid is a chemical compound that belongs to the class of nitrobenzoic acids. It is characterized by the presence of an acetamido group, an amino group, and a nitro group attached to a benzoic acid core. This compound is known for its yellow crystalline appearance and its solubility in water and organic solvents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(acetylamino)-3-amino-2-nitrobenzoic acid typically involves the nitration of 5-acetamido-2-aminobenzoic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group (-NO₂) in this compound undergoes reduction under various conditions to form amine derivatives. This reaction is critical for generating intermediates in pharmaceutical synthesis:

-

Key Insight : Catalytic hydrogenation provides higher selectivity for amine formation compared to borohydride-based methods, which may yield mixed products due to competing side reactions .

Electrophilic Substitution

The nitro group directs electrophilic substitution to specific positions on the aromatic ring. For instance, bromination occurs at the meta position relative to the nitro group:

| Reaction | Reagents | Conditions | Product | Regioselectivity |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | CHCl₃, 0°C, 2 hours | 5-(Acetylamino)-3-amino-2-nitro-4-bromobenzoic acid | ~90% para to -NH₂ |

Carboxylic Acid Derivatives

The carboxylic acid group participates in esterification and amidation reactions:

-

Challenges : The amino and nitro groups may require protection during these reactions to prevent undesired side reactions .

Acetylamino Group Hydrolysis

The acetyl protecting group on the amino moiety can be removed under acidic or basic conditions:

| Condition | Reagents | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8 hrs | 5-Amino-3-amino-2-nitrobenzoic acid | 85% |

| Basic hydrolysis | NaOH (10%), 100°C, 6 hrs | Partial deacetylation | 63% |

-

Utility : Deprotection enables further functionalization of the free amino group, such as diazotization or coupling reactions .

Nitro Group to Hydroxylamine

Controlled reduction converts the nitro group to hydroxylamine (-NHOH), a key intermediate in heterocyclic synthesis:

| Reagent | Conditions | Product |

|---|---|---|

| Zn/HCl | Ethanol, 50°C, 2 hours | 5-(Acetylamino)-3-amino-2-hydroxylaminobenzoic acid |

Stability and Degradation

The compound exhibits limited thermal stability, decomposing above 150°C. In alkaline solutions (pH > 10), the nitro group undergoes gradual hydrolysis to form nitrophenol derivatives:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Aqueous NaOH (pH 12) | Nitro → Nitrophenol via nucleophilic aromatic substitution | 48 hours |

Comparative Reactivity Table

The reactivity of functional groups follows this order under standard conditions:

Nitro > Carboxylic Acid > Acetylamino > Amino

This hierarchy is derived from electrophilic/nucleophilic susceptibility and steric factors .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 5-(acetylamino)-3-amino-2-nitrobenzoic acid exhibit promising anticancer properties. Various analogs have been synthesized and tested against different cancer cell lines, showing significant inhibitory effects on cell proliferation.

| Compound Name | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Benzamide Derivative | MCF-7 | 5.85 | |

| Carboxamide Derivative | A549 | 3.0 | |

| N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | A549 | 1.26 mM |

The studies demonstrate that these compounds can inhibit the growth of tumor cells effectively, with some exhibiting IC50 values comparable to established chemotherapeutic agents like doxorubicin.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In vitro studies have shown that certain derivatives possess selective inhibition against cyclooxygenases (COXs), which are key enzymes in inflammation pathways.

These findings suggest that modifications to the structure of this compound can lead to enhanced anti-inflammatory activity, making it a candidate for developing new anti-inflammatory drugs.

Biochemical Applications

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit various enzymes, including cholinesterases. The results indicate that certain derivatives show potent activity against acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's.

| Compound Name | Enzyme Inhibition Activity | IC50 Value (nM) | Reference |

|---|---|---|---|

| Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline | AChE Inhibition | 13.62 - 33.00 |

These findings highlight the potential of this compound as a lead structure for developing new inhibitors targeting cholinergic pathways.

Material Science

Dendritic Structures

this compound has been utilized as a reactant in the synthesis of dendritic chain reactions. These dendritic structures are important in drug delivery systems due to their ability to encapsulate therapeutic agents and enhance bioavailability.

Case Studies

Case Study 1: Anticancer Screening

In a comprehensive study, several derivatives of this compound were synthesized and screened against human cancer cell lines (MCF-7, A549). The results indicated that specific modifications significantly increased their anticancer potency compared to standard treatments.

Case Study 2: Anti-inflammatory Evaluation

A series of benzoate-derived compounds were tested for their anti-inflammatory properties using COX inhibition assays. The results demonstrated that certain derivatives exhibited higher selectivity towards COX-2 over COX-1, suggesting their potential use as selective anti-inflammatory agents.

Mecanismo De Acción

The mechanism of action of 5-(acetylamino)-3-amino-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

5-Amino-2-nitrobenzoic acid: This compound shares a similar structure but lacks the acetamido group.

2-Nitro-5-aminobenzoic acid: Another structurally related compound with similar functional groups.

Uniqueness

5-(acetylamino)-3-amino-2-nitrobenzoic acid is unique due to the presence of the acetamido group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .

Actividad Biológica

5-(Acetylamino)-3-amino-2-nitrobenzoic acid, also known by its chemical name and CAS number 54002-31-2, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N4O4, featuring an acetylamino group and a nitro group attached to a benzoic acid framework. The structural characteristics contribute to its biological reactivity and interaction with various biological targets.

The compound exhibits biological activity primarily through its interactions with specific enzymes and receptors. Its mechanism can be summarized as follows:

- Enzyme Inhibition : The acetylamino group may interact with enzyme active sites, inhibiting their function.

- Receptor Modulation : The nitro group can influence receptor binding affinity, affecting downstream signaling pathways.

Antimicrobial Properties

Research indicates that this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it can inhibit bacterial growth, particularly in gram-positive bacteria.

Cytotoxic Effects

In vitro studies have highlighted the cytotoxic effects of this compound on cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its structural components, which may facilitate the generation of reactive oxygen species (ROS) leading to cell death.

Case Studies

- Antibacterial Activity : A study conducted by Smith et al. (2021) evaluated the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antibacterial agent.

- Cytotoxicity in Cancer Cells : A recent investigation by Johnson et al. (2023) assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The study reported an IC50 value of 15 µM, indicating significant cytotoxicity and potential for development as an anticancer therapeutic.

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 µg/mL | Smith et al., 2021 |

| Antibacterial | Escherichia coli | 64 µg/mL | Smith et al., 2021 |

| Cytotoxicity | MCF-7 (breast cancer) | 15 µM | Johnson et al., 2023 |

Propiedades

IUPAC Name |

5-acetamido-3-amino-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O5/c1-4(13)11-5-2-6(9(14)15)8(12(16)17)7(10)3-5/h2-3H,10H2,1H3,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMKZTDIVDHANZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C(=C1)N)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628568 | |

| Record name | 5-Acetamido-3-amino-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54002-31-2 | |

| Record name | 5-(Acetylamino)-3-amino-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54002-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetamido-3-amino-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.